Product packaging for 1,3,7-Tribromo-dibenzofuran(Cat. No.:CAS No. 617707-41-2)

1,3,7-Tribromo-dibenzofuran

Cat. No.: B12893578
CAS No.: 617707-41-2
M. Wt: 404.88 g/mol
InChI Key: HBLMUGVRNAKHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,7-Tribromo-dibenzofuran is a specialized brominated aromatic compound provided as a high-purity solid for research applications . It belongs to the class of polybrominated dibenzofurans (PBDFs), which are primarily studied as environmental contaminants and analogs of the highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans . These compounds are not commercially produced but can form as unintended byproducts during combustion processes involving brominated materials, such as in the incineration of electronic waste or from the thermal decomposition of brominated flame retardants . As a result, this compound serves as a critical reference standard and analytical standard in environmental chemistry for monitoring and quantifying the presence of PBDFs in various matrices, including air, soil, sediment, and biological tissues . In toxicological research, polybrominated dibenzofurans are investigated for their mechanism of action, which is understood to operate through the aryl hydrocarbon receptor (AhR) signal transduction pathway, similar to dioxins . Activation of this pathway can lead to a range of biochemical and toxic responses, making such compounds valuable tools for studying dioxin-like toxicity, endocrine disruption, and metabolic effects in laboratory models . This product is intended for research use only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult relevant Safety Data Sheets and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H5Br3O B12893578 1,3,7-Tribromo-dibenzofuran CAS No. 617707-41-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

617707-41-2

Molecular Formula

C12H5Br3O

Molecular Weight

404.88 g/mol

IUPAC Name

1,3,7-tribromodibenzofuran

InChI

InChI=1S/C12H5Br3O/c13-6-1-2-8-10(4-6)16-11-5-7(14)3-9(15)12(8)11/h1-5H

InChI Key

HBLMUGVRNAKHKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C2C(=CC(=C3)Br)Br

Origin of Product

United States

Advanced Analytical Methodologies for 1,3,7 Tribromo Dibenzofuran and Pbdf Congeners

Sample Preparation and Extraction Techniques

The initial step in the analysis of 1,3,7-Tribromo-dibenzofuran is the effective extraction of the analyte from the sample matrix. The choice of technique depends on the matrix type (e.g., soil, sediment, water, biological tissue), the required extraction efficiency, and the desired sample throughput. phenomenex.com The quantification of PBDFs presents a significant challenge, particularly in complex biological samples with high-fat content, which necessitates exhaustive and selective extraction methods. nih.gov

Commonly employed extraction techniques for PBDFs and other brominated flame retardants (BFRs) include:

Soxhlet Extraction: A classic and robust solid-liquid extraction (SLE) method that has been widely used for extracting BFRs from solid samples like sediment. nih.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to decrease extraction time and solvent consumption significantly. It can be automated, allowing for high-throughput processing of samples. nih.gov

Ultrasound-Assisted Extraction (UAE): This method employs ultrasonic waves to facilitate the extraction of analytes from the sample into an organic solvent. While relatively simple and fast, it may have lower efficiency, sometimes requiring repeated extractions. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. phenomenex.comnih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This modern approach, often involving a dispersive solid-phase extraction (d-SPE) step, has been adapted for analyzing organic contaminants in food and environmental samples. phenomenex.comnih.govresearchgate.net It is valued for its simplicity, speed, and cost-effectiveness. phenomenex.com

For aqueous samples, techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common. nih.gov After initial extraction, a cleanup step is crucial to remove co-extracted interfering compounds, such as lipids, which can interfere with subsequent analysis. This is often achieved using techniques like gel permeation chromatography (GPC) or multi-layered silica (B1680970) gel columns. nih.gov

Table 1: Overview of Sample Preparation and Extraction Techniques for PBDFs

Technique Principle Typical Matrix Advantages Disadvantages Citation
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent. Sediment, Soil Exhaustive extraction, well-established. Time-consuming, large solvent volume. nih.gov
Pressurized Liquid Extraction (PLE) Extraction with solvents at elevated temperature and pressure. Sediment, Biological Tissues Fast, low solvent use, automatable. High initial instrument cost. nih.govfms-inc.com
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic energy to enhance solvent penetration and extraction. Sediment, Biological Tissues Simple, fast, can process multiple samples. Potentially lower efficiency, high solvent use. nih.gov
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and accelerate extraction. Soil, Food Rapid, reduced solvent consumption. Requires specialized microwave equipment. phenomenex.comnih.gov

| QuEChERS | Salting-out liquid-liquid extraction followed by dispersive SPE cleanup. | Fish, Food Products | Fast, easy, cheap, effective, rugged, safe. | Matrix effects can be significant. | phenomenex.comnih.govresearchgate.net |

Chromatographic Separation Techniques

Due to the structural similarity among different PBDF congeners, high-resolution chromatographic separation is essential before detection. Gas chromatography is the technique of choice for these semi-volatile compounds.

Gas chromatography (GC) systems equipped with capillary columns are the standard for separating PBDF congeners. phenomenex.com Capillary columns, typically made of fused silica, offer superior efficiency and resolution compared to older packed columns, resulting in sharper and taller peaks, which enhances detection sensitivity. phenomenex.comshimadzu.com

The separation is based on the compounds' boiling points and their interaction with the stationary phase coated on the inner wall of the column. phenomenex.com

Stationary Phase: The choice of stationary phase is critical. For PBDFs and other semi-volatile compounds, a common choice is a (5%-Phenyl)-methylpolysiloxane phase (e.g., DB-5, HP-5ms, Rtx-5ms). capitalanalytical.com Non-polar stationary phases tend to separate analytes primarily by their boiling point. obrnutafaza.hr

Column Dimensions: The column's internal diameter (I.D.), length, and film thickness are optimized to achieve the desired separation. Smaller I.D. columns (e.g., 0.25 mm) provide higher resolution, while longer columns increase separation but also analysis time. phenomenex.comobrnutafaza.hr Thicker films increase analyte retention and are suitable for more volatile compounds. obrnutafaza.hr

Table 2: Influence of Capillary Column Parameters on Chromatographic Separation

Parameter Effect on Separation Typical Choice for PBDFs Citation
Stationary Phase Polarity Determines selectivity based on analyte polarity. Non-polar phases separate by boiling point. Non-polar to mid-polar (e.g., 5% phenyl-methylpolysiloxane). capitalanalytical.comobrnutafaza.hr
Internal Diameter (I.D.) Smaller I.D. increases efficiency and resolution but lowers sample capacity. 0.25 mm phenomenex.comobrnutafaza.hr
Column Length Longer columns provide better resolution but increase analysis time. Doubling length increases resolution by ~40%. 15 m - 30 m phenomenex.comcapitalanalytical.comobrnutafaza.hr

| Film Thickness | Thicker films increase retention and elution temperature, enhancing capacity for volatile compounds. | 0.10 µm - 0.25 µm | obrnutafaza.hr |

For exceptionally complex samples where one-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power. azom.com This powerful technique uses two columns with different stationary phases connected by a modulator. sepsolve.com

The entire effluent from the first, longer "primary" column is systematically transferred in small fractions to a second, shorter "secondary" column for a second, rapid separation. sepsolve.com This results in a structured two-dimensional chromatogram (or contour plot) with a vastly increased peak capacity, allowing for the separation of target analytes from co-eluting matrix components that would otherwise interfere with analysis. azom.comnih.gov For polyhalogenated compounds, a common setup involves a non-polar primary column and a more polar secondary column. nih.govnih.gov GCxGC has been successfully applied to the analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), demonstrating its potential for complex PBDF analysis. nih.govnih.gov

Table 3: Comparison of 1D-GC and GCxGC for Complex Sample Analysis

Feature 1D-Gas Chromatography (1D-GC) Two-Dimensional Gas Chromatography (GCxGC) Citation
Peak Capacity Limited; co-elution is common in complex matrices. Significantly higher; resolves components unresolved by 1D-GC. azom.comsepsolve.com
Sensitivity Standard. Enhanced due to peak focusing (zone compression) by the modulator, improving signal-to-noise. azom.comnih.gov
Separation Principle Single separation based on one column's stationary phase. Two independent separations based on two different stationary phases (e.g., volatility and polarity). sepsolve.com
Data Visualization 2D chromatogram (signal vs. time). 3D surface plot or 2D contour plot (retention time 1 vs. retention time 2). azom.com

| Application | Routine analysis of moderately complex samples. | Ultra-complex samples (e.g., environmental, food) with numerous interferences. | azom.comnih.govnih.gov |

Mass Spectrometric Detection, Quantification, and Confirmation

Following chromatographic separation, mass spectrometry (MS) is the definitive technique for the detection, quantification, and structural confirmation of this compound and its congeners.

High-resolution mass spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, is increasingly the method of choice for analyzing halogenated environmental contaminants. nih.govnih.gov Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically to four decimal places), which allows for the calculation of a compound's elemental formula. researchgate.net

This capability is crucial for distinguishing target analytes from isobaric interferences (different compounds with the same nominal mass) that are often present in complex matrices. nih.govsciex.com The high selectivity of HRMS leads to improved signal-to-noise ratios, greater confidence in compound identification, and enhanced sensitivity. nih.govnih.gov Data from HRMS instruments can be collected in full-scan mode, allowing for retrospective analysis of samples for compounds that were not initially targeted. nih.govoup.com

Table 4: Advantages of HRMS for the Analysis of this compound

Advantage Description Citation
High Mass Accuracy Allows determination of the elemental formula from the precise mass, confirming the identity of the analyte. nih.govresearchgate.net
High Selectivity Can resolve target analytes from co-eluting, isobaric matrix interferences, reducing false positives. nih.govnih.govsciex.com
Enhanced Sensitivity Improved signal-to-noise by filtering out interferences, leading to lower detection limits. nih.govnih.gov
Retrospective Analysis Full-scan data acquisition allows for later interrogation of data for other potential contaminants without re-analyzing the sample. nih.govoup.com

| Confident Identification | Provides multiple points of identification: accurate mass, retention time, and isotopic pattern. | oup.com |

Electron Capture Negative Ionization (ECNI), also referred to as Negative Chemical Ionization (NCI), is a "soft" ionization technique that is exceptionally sensitive for detecting electrophilic compounds, such as those containing halogen atoms. gcms.czchromatographyonline.com This makes it highly suitable for the trace analysis of PBDFs.

In the ECNI source, a reagent gas (e.g., methane (B114726) or nitrogen) is used to create a plasma of low-energy electrons. gcms.czresearchgate.net Electronegative analytes, like this compound, capture these thermalized electrons, forming stable negative ions. chromatographyonline.com This process is highly efficient and results in significantly less fragmentation compared to hard ionization techniques like Electron Ionization (EI). chromatographyonline.comresearchgate.net The resulting mass spectra are often simpler, with a prominent molecular ion (M⁻) or a characteristic fragment ion, such as the bromide ion (Br⁻, m/z 79 and 81). gcms.cz This selectivity and high ionization efficiency lead to very low detection limits, often in the picogram to femtogram range. chromatographyonline.com

Table 5: Key Features of ECNI for the Analysis of Brominated Compounds

Feature Description Benefit for PBDF Analysis Citation
High Sensitivity Highly efficient ionization for electrophilic compounds. Achieves extremely low limits of detection required for trace environmental analysis. gcms.czchromatographyonline.com
High Selectivity Preferentially ionizes electronegative compounds, reducing background from non-electrophilic matrix components. Cleaner chromatograms and more reliable quantification. chromatographyonline.com
Soft Ionization Imparts less energy during ionization, resulting in less fragmentation. Produces simple mass spectra with a strong molecular ion, aiding in identification. chromatographyonline.comresearchgate.net

| Characteristic Ions | Often produces a strong signal for the bromide anion (Br⁻). | Can be used for selective and sensitive monitoring of brominated compounds. | gcms.cz |

Challenges in PBDD/F Analysis

The analysis of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) is fraught with difficulties that require careful consideration and specialized methodologies to overcome. aaqr.org

PBDD/Fs can be susceptible to degradation during the analytical process itself. One significant challenge is the potential for photolytic degradation, particularly when samples are exposed to UV light. mdpi.compolyu.edu.hkresearchgate.net Studies have shown that higher brominated diphenyl ethers (PBDEs) can undergo phototransformation to form PBDFs. epa.govresearchgate.net This can lead to an overestimation of the PBDF concentration in a sample if proper precautions, such as using amber glassware and minimizing light exposure, are not taken during sample handling and preparation.

Thermal degradation is another concern, especially during the gas chromatography stage where high temperatures are used in the injection port. cdc.govepa.gov PBDD/Fs, particularly the higher brominated congeners, can be thermally labile and may degrade in the hot injector, leading to inaccurate quantification. The choice of injection technique and the optimization of injector temperature are critical to minimize this effect. nih.gov

Polybrominated diphenyl ethers (PBDEs) are a major class of brominated flame retardants that are often found in much higher concentrations than PBDD/Fs in environmental and biological samples. The presence of these high concentrations of PBDEs can significantly interfere with the analysis of PBDD/Fs in several ways. nih.gov Firstly, some PBDE congeners may co-elute with PBDD/F congeners on the gas chromatography column, leading to isobaric interference where the compounds have the same nominal mass. High-resolution mass spectrometry is often necessary to resolve these interferences. Secondly, as mentioned previously, PBDEs can be precursors to the formation of PBDD/Fs through thermal and photolytic processes, which can occur both in the environment and during analysis. aaqr.org This necessitates extensive sample cleanup procedures to separate the PBDD/F fraction from the PBDE fraction before instrumental analysis. nih.gov

While the U.S. Environmental Protection Agency (EPA) has developed methods for the analysis of polychlorinated dioxins and furans (e.g., EPA Method 1613B, Method 23, TO-9A), there is a relative lack of officially standardized and universally adopted methods specifically for the comprehensive analysis of all PBDD/F congeners in all types of matrices. The existing methods for halogenated dioxins are highly complex, time-consuming, and require expensive instrumentation (HRGC-HRMS) and highly trained analysts. epa.govnih.gov This limits the number of laboratories that can perform these analyses. Consequently, different laboratories may use modified or in-house developed methods, which can lead to a lack of comparability of data between studies. aaqr.org The scarcity of certified reference materials and analytical standards for all 135 PBDF congeners further complicates the development and validation of standardized methods. epa.gov

Congener Specific Research and Isomer Analysis of Polybrominated Dibenzofurans

Analysis of Bromination Patterns and Positional Isomerism

Polybrominated dibenzofurans (PBDFs) are a class of halogenated aromatic hydrocarbons that consist of a dibenzofuran (B1670420) structure substituted with one to eight bromine atoms, resulting in 135 possible congeners. The specific arrangement of bromine atoms on the dibenzofuran core defines the congener and significantly influences its chemical and physical properties. The compound 1,3,7-Tribromo-dibenzofuran is one such congener, with a molecular formula of C₁₂H₅Br₃O and a molecular weight of 404.879 g/mol . nist.gov

The analysis of bromination patterns is crucial for understanding the formation, environmental fate, and toxicity of PBDFs. Different isomers, even with the same number of bromine atoms, can exhibit vastly different characteristics. For instance, congeners with bromine atoms in the 2, 3, 7, and 8 positions are of particular concern due to their structural similarity to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). diva-portal.org The identification and quantification of individual positional isomers are analytically challenging due to the large number of possible congeners and their often similar physicochemical properties. inchem.org

Advanced analytical techniques, such as high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), are essential for the separation and unambiguous identification of specific PBDF congeners. The development of complementary methods, like gas chromatography/matrix isolation infrared spectrometry (GC/MI-IR), has further enhanced the ability to differentiate between isomers, even at high concentrations. inchem.org

The synthesis of specific PBDF congeners, including tribromodibenzofurans, is often achieved through electrophilic aromatic substitution reactions. For example, treating dibenzofuran with bromine in the presence of a Lewis acid catalyst like iron(III) bromide can lead to the formation of various brominated isomers. The reaction conditions must be carefully controlled to achieve the desired regioselectivity and to minimize the formation of unwanted byproducts.

Differentiation and Identification of Co-eluting Congeners

A significant analytical challenge in the study of PBDFs is the differentiation and identification of co-eluting congeners. Co-elution occurs when two or more different congeners have very similar retention times on a gas chromatography column, making their individual quantification difficult. This is particularly problematic for complex environmental samples where a multitude of PBDF isomers may be present.

To address this, researchers employ various strategies. One approach is the use of different gas chromatography columns with varying polarities. This can alter the elution order of congeners and resolve previously co-eluting peaks. Additionally, the use of advanced mass spectrometry techniques that provide detailed information about the fragmentation patterns of the molecules can help to distinguish between isomers.

For instance, while standard mass spectrometry may show identical molecular ions for co-eluting isomers, tandem mass spectrometry (MS/MS) can reveal unique fragment ions for each congener, allowing for their individual identification and quantification. Furthermore, the development of isomer-specific analytical standards is crucial for accurate identification and calibration.

Congener Profiles and Distribution Patterns in Environmental Matrices

The congener profiles of PBDFs, which describe the relative abundance of different isomers, can vary significantly depending on the environmental matrix and the source of contamination. Analyzing these profiles provides valuable insights into the formation pathways, transport, and fate of these compounds in the environment.

For example, studies of soil samples collected near municipal solid waste incinerators have revealed that the PBDF profiles are often dominated by highly-brominated congeners, particularly octabromodibenzofuran (Octa-BDF). researchgate.netnih.gov This suggests that combustion processes are a significant source of these compounds. In contrast, the congener profiles in some biological samples might show a higher proportion of lower-brominated congeners, potentially due to selective uptake and metabolism. nih.gov

The distribution of PBDFs in different environmental compartments is influenced by their physicochemical properties. Highly brominated congeners tend to be less volatile and more particle-bound, leading to their accumulation in soil and sediment. researchgate.net Conversely, lower brominated congeners may be more mobile and susceptible to long-range atmospheric transport.

The analysis of congener profiles in various environmental matrices, including air, water, soil, sediment, and biota, is essential for source apportionment studies. marine.ieresearchgate.netnih.gov By comparing the congener profiles in environmental samples to those from known sources, it is possible to identify the primary contributors to PBDF contamination in a particular area.

Comparative Studies with Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs)

Polybrominated dibenzofurans (PBDFs) share structural and toxicological similarities with their chlorinated analogues, polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). nih.govresearchgate.net Both classes of compounds are persistent organic pollutants (POPs) and are of significant environmental concern. However, there are also important differences in their formation, environmental behavior, and analytical determination.

Both PBDFs and PCDD/Fs can be formed as unintentional byproducts of industrial processes and combustion. nih.govnih.govepa.gov For instance, PBDFs are known to be formed during the pyrolysis of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. nih.gov The formation of specific PBDF congeners from PBDEs is dependent on the bromination pattern of the precursor molecule. nih.gov Similarly, PCDD/Fs are formed during the combustion of chlorine-containing materials.

While both classes of compounds can be generated from thermal processes, the specific precursors and reaction conditions can lead to different congener profiles. For example, the presence of brominated flame retardants in waste streams can lead to the formation of PBDFs during incineration, while the presence of chlorinated compounds can lead to the formation of PCDD/Fs. nih.gov

The environmental fate and transport of PBDFs and PCDD/Fs are governed by their physicochemical properties, which are influenced by the type and degree of halogenation. In general, both classes of compounds are lipophilic and tend to bioaccumulate in fatty tissues. researchgate.net They are also persistent in the environment, with long degradation half-lives. researchgate.net

However, there can be differences in their environmental mobility. For instance, some studies have suggested that PBDFs may be less volatile than their chlorinated counterparts, which could affect their long-range atmospheric transport. researchgate.net The partitioning of these compounds between different environmental compartments, such as air, water, and soil, is also influenced by their halogenation pattern. nih.gov

Influence of Bromine Substitution on Chemical Behavior and Stability

The substitution of hydrogen atoms with bromine atoms on the dibenzofuran molecule has a profound impact on its chemical behavior and stability. The carbon-bromine bond is generally weaker and more labile than the carbon-chlorine bond. nih.gov This can influence the reactivity and degradation pathways of PBDFs compared to PCDD/Fs.

Studies have shown that the rate of decomposition of PBDFs can depend on the bromine substitution pattern. inchem.org In some cases, higher brominated congeners and those with laterally substituted bromine atoms have been observed to have shorter half-lives. inchem.org However, the relationship between bromine substitution and stability is not always straightforward, and other factors, such as the specific environmental conditions, can also play a role.

The bromine substitution pattern also affects the metabolic stability of PBDFs in biological systems. Substitution at the 2,3,7, and 8 positions is particularly important for the retention and metabolic stability of these compounds in animal tissues. nih.gov

Remediation Strategies for Polybrominated Dibenzofurans

Theoretical and Mechanistic Aspects of Degradation for Remediation

The degradation of PBDD/Fs is critical for the remediation of contaminated sites. Key degradation pathways include thermal degradation, photolysis, and bioremediation.

Thermal Degradation: Thermal degradation is a crucial pathway, particularly in the context of waste incineration and industrial processes. PBDD/Fs can be formed from precursors like polybrominated diphenyl ethers (PBDEs) and bromophenols under thermal stress. nih.govnih.gov The formation mechanisms often involve the cyclization of these precursors. For instance, studies on the thermal treatment of high-impact polystyrene (HIPS) containing BFRs show that at temperatures of 200°C or higher, PBDEs can undergo debromination and cyclization to form PBDD/Fs, with furan (B31954) yields generally being higher than dioxin yields. nih.gov The presence of metal catalysts, such as copper salts, can significantly increase the yield of PBDD/Fs and lower the optimal temperature range for their formation. acs.org Conversely, high-temperature incineration with sufficient residence times and rapid gas cooling can effectively destroy PBDD/Fs. nih.gov Research on the thermal treatment of waste electrical and electronic equipment (WEEE) indicates that a pebble heater technology can suppress the post-combustion synthesis of both PBDD/Fs and PCDD/Fs. nih.gov

Photolytic Degradation (Photolysis): Photolysis, or degradation by light, is another significant environmental fate for PBDD/Fs. This process can also, paradoxically, be a formation pathway. For example, ultraviolet (UV) radiation can initiate the transformation of environmentally abundant hydroxylated PBDEs (OH-PBDEs) into PBDD/Fs. diva-portal.org Studies have demonstrated that some of the most common PBDD/Fs found in the environment, such as 1,3,7-triBDD, can be formed from the most abundant OH-PBDEs at high rates. diva-portal.org

The mechanism of photolytic degradation often involves the cleavage of a carbon-bromine (C-Br) bond, generating aryl radicals. These radicals can then undergo one of two competing reactions: intramolecular cyclization to form a PBDF, or hydrogen abstraction from a donor molecule (like organic solvents or water) to form a less-brominated PBDE. acs.orgacs.org The presence and nature of hydrogen donors in the solution can, therefore, control the formation of PBDFs during PBDE photolysis. acs.org Remediation strategies utilizing photolysis, such as treating contaminated soil with vegetable oil and exposing it to sunlight, have shown promise. In one study, blending contaminated soil with olive oil and exposing it to sunlight for four weeks resulted in a 48% reduction in the WHO-TEQ (World Health Organization toxic equivalency) of PDD/Fs. nih.gov

Bioremediation: Bioremediation leverages the metabolic processes of microorganisms to degrade or transform pollutants into less toxic forms. nih.gov While much of the research has focused on polychlorinated biphenyls (PCBs) and PCDD/Fs, the principles are applicable to their brominated counterparts. Microorganisms can be used for remediation if they can tolerate the contaminant, produce surfactants to increase bioavailability, and possess dehalogenating enzymes. nih.gov Bioremediation techniques can be applied in situ (at the contamination site) or ex situ (after excavating the contaminated material). In situ methods, which include biostimulation (adding nutrients to stimulate native microbes) and bioaugmentation (introducing specific microbes), are often preferred as they are less costly and reduce the risk of spreading contaminants. nih.gov

Control Methods for PBDD/F Emissions

Controlling the emission of PBDD/Fs from their primary sources, such as waste incinerators and industrial facilities, is a critical preventative strategy.

Emissions from thermal sources like municipal solid waste incinerators (MSWIs) are a major focus. nih.gov The conditions within an incinerator, such as waste load, oxygen content, and waste composition, significantly affect the formation and emission of PBDD/Fs. nih.gov Effective control technologies often mirror those used for PCDD/Fs. Key strategies include:

High-Temperature Combustion: Ensuring complete combustion at sufficiently high temperatures with adequate residence time is fundamental to destroying PBDD/Fs and their precursors.

Rapid Flue Gas Cooling: PBDD/Fs can form in post-combustion zones at temperatures between 250-450°C. nih.gov Rapidly cooling the flue gases through this temperature range is crucial to prevent this de novo synthesis.

Activated Carbon Injection (ACI): Injecting powdered activated carbon into the flue gas stream is a widely used and effective method for adsorbing gaseous PBDD/Fs. mdpi.comaaqr.org This is typically combined with baghouse filters to capture the carbon particles and the adsorbed pollutants. The efficiency of this system depends on factors like carbon dosage, temperature, and contact time. mdpi.com

Catalytic Oxidation: Systems using transition metal oxide catalysts, such as iron oxide or manganese oxide, can effectively destroy PBDD/Fs at lower temperatures (120-180°C), especially when combined with ozone. nih.gov

Studies on emissions from cement plants that co-combust waste have also identified PBDD/Fs, indicating the need for robust control measures in these facilities as well. core.ac.uk

PBDD/Fs and PCDD/Fs are frequently formed and emitted from the same sources and through similar chemical pathways. acs.orgnih.gov This co-formation is a cornerstone of synergistic control strategies.

Research has consistently shown a strong correlation between PBDD/F and PCDD/F concentrations in emissions from sources like MSWIs. nih.govnih.gov This suggests that the conditions promoting the formation of one class of compounds also promote the formation of the other. For instance, in the incineration of waste printed circuit boards, the formation of both PBDD/Fs and PCDD/Fs peaks in the same temperature range (250-400°C), and the presence of copper acts as a catalyst for both. acs.org The primary difference in output is often related to the relative abundance of bromine and chlorine in the feedstock. acs.org

Q & A

Q. What analytical techniques are recommended for detecting and quantifying 1,3,7-Tribromo-dibenzofuran in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is widely used, with calibration curves validated using standards from the NIST Mass Spectral Library. Retention time matching and fragmentation patterns are critical for identification. Statistical validation (e.g., ANOVA) ensures reproducibility, and triplicate sampling minimizes experimental error . For trace-level detection, coupling with high-resolution mass spectrometry (HRMS) improves sensitivity.

Q. How can researchers determine the solubility of this compound in organic solvents?

Solubility is assessed via differential scanning calorimetry (DSC) or gravimetric methods under controlled temperatures (283–341 K). Experimental mole fraction data are fitted to thermodynamic models (e.g., Eq. 3 in IUPAC-NIST studies) to predict solubility in solvents like ethanol, toluene, or tetrachloromethane. Internal consistency checks (mean relative deviations <2%) validate non-alcohol systems, while larger deviations in alcohols (~6–10%) highlight solvent-specific interactions .

Q. What experimental designs are suitable for synthesizing this compound derivatives?

Ring-opening reactions using metal catalysts (e.g., sodium) under controlled temperatures (70°C) and reaction times (6 hours) yield high-purity products. Optimization via one-factor-at-a-time (OFAT) designs evaluates parameters like reactant stoichiometry (1.08 equivalents) and feeding modes. GC analysis confirms conversion rates >90% and product purity >99.5% .

Advanced Research Questions

Q. How can kinetic modeling predict the thermal degradation behavior of this compound in high-temperature reactors?

Detailed kinetic mechanisms validated in perfectly stirred reactors (500–950°C) incorporate elementary steps for pyrolysis/oxidation. Rate constants are derived from low-concentration (~2 ppm) experiments to avoid mass transfer limitations. Model validation uses jet-stirred reactor data and flame studies, with sensitivity analysis identifying dominant reaction pathways (e.g., Br abstraction vs. ring fragmentation) .

Q. What methodologies resolve contradictions in reported thermodynamic properties of halogenated dibenzofurans?

Discrepancies in enthalpies of formation (e.g., gaseous dibenzofuran: 55.0 ± 3.9 kJ/mol) are addressed via static bomb calorimetry and DFT calculations (B3LYP/6-31G(d)). Consistency checks between experimental and computational data (e.g., G3(MP2)//B3LYP) resolve outliers, particularly in alcohol solubility systems .

Q. How do bacterial dioxygenases mediate lateral degradation of this compound?

Rhodococcus opacus strain SAO101 employs a novel dioxygenase to cleave the biaryl ether bond, producing 2,2′,3-trihydroxybiphenyl. Gene knockout studies and enzyme activity assays (e.g., catechol 1,2-dioxygenase) confirm meta-fission pathways. Comparative genomics identifies conserved catalytic residues (e.g., Fe²⁺ clusters) across Pseudomonas and Bacillus spp. .

Q. What catalytic strategies enhance hydrogenolysis of this compound to reduce environmental persistence?

Bimetallic catalysts (e.g., Pt-Ni/ZSM-5) under atmospheric H₂ pressure achieve >90% conversion to biphenyl derivatives. Promoters like Co or MoO₃ optimize metal dispersion and acid site density, reducing deactivation. XPS and TEM characterize active sites, while TGA-MS monitors coke formation during regeneration cycles .

Data Contradiction and Validation

Q. Why do solubility studies of dibenzofuran analogs show variability in alcohol solvents?

Hydrogen bonding and polarity differences lead to higher mean relative deviations (~10%) in ethanol and 1-butanol compared to non-polar solvents. Experimental uncertainties (~6%) in alcohol systems necessitate repeated measurements and solvent purity controls .

Q. How do conflicting reports on dibenzofuran biodegradation pathways align?

Pseudomonas sp. HH69 degrades dibenzofuran via salicylic acid, while Rhodococcus spp. favor lateral dioxygenation. Discrepancies arise from strain-specific enzyme expression (e.g., gentisate vs. catechol pathways). Metabolite profiling (LC-QTOF-MS) and mutant studies clarify pathway branching .

Tables

Table 1. Solubility of Dibenzofuran in Selected Solvents (298.15 K)

SolventMole Fraction SolubilityMethodReference
Cyclohexane0.0012Gravimetric
Toluene0.0045DSC
Ethanol0.0008 (±6%)Calorimetry

Table 2. Key Enzymes in Dibenzofuran Degradation Pathways

EnzymeFunctionOrganismReference
Lateral dioxygenaseEther bond cleavageRhodococcus opacus
Catechol 1,2-dioxygenaseAromatic ring meta-fissionPseudomonas sp. HH69

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